molecular formula C9H6BrNO3 B1413789 3-Bromo-2-cyano-6-methoxybenzoic acid CAS No. 1804402-05-8

3-Bromo-2-cyano-6-methoxybenzoic acid

Cat. No. B1413789
CAS RN: 1804402-05-8
M. Wt: 256.05 g/mol
InChI Key: MQGHPUWZPDSPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid derivatives such as “3-Bromo-2-methoxybenzoic acid” are aromatic carboxylic acids where one of the hydrogen atoms in the benzene ring is replaced by a carboxyl group (-COOH) . They are widely used in the synthesis of various other organic compounds .


Synthesis Analysis

The synthesis of benzoic acid derivatives often involves electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the benzene ring .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-methoxybenzoic acid” would consist of a benzene ring with a bromine atom, a methoxy group (-OCH3), and a carboxyl group (-COOH) attached to it .


Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions, including esterification, reduction, and reactions with organometallic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-methoxybenzoic acid” would depend on its specific structure. For example, “3-Bromo-2-methoxybenzoic acid” has a molecular weight of 231.04 .

Mechanism of Action

The mechanism of action of benzoic acid derivatives would depend on their specific chemical structure and the context in which they are used .

Safety and Hazards

The safety and hazards of “3-Bromo-2-methoxybenzoic acid” would depend on its specific structure. For example, similar compounds like “3-Bromo-2-methylbenzoic acid” are classified as Acute Tox. 3 Oral, indicating that they are toxic if swallowed .

Future Directions

The future directions for research on “3-Bromo-2-cyano-6-methoxybenzoic acid” would depend on its potential applications. Benzoic acid derivatives are widely used in the synthesis of various other organic compounds, suggesting that there could be many potential areas for future research .

properties

IUPAC Name

3-bromo-2-cyano-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGHPUWZPDSPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-cyano-6-methoxybenzoic acid
Reactant of Route 2
3-Bromo-2-cyano-6-methoxybenzoic acid
Reactant of Route 3
3-Bromo-2-cyano-6-methoxybenzoic acid
Reactant of Route 4
3-Bromo-2-cyano-6-methoxybenzoic acid
Reactant of Route 5
3-Bromo-2-cyano-6-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-cyano-6-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.